Copolymerization Reactivity Ratios: 2-Ethenylfuran vs. Styrene Under Radical Conditions
In conventional radical copolymerization with styrene at 70°C using AIBN initiator, 2-ethenylfuran (2-VF) exhibits markedly different reactivity ratios compared to the quasi-ideal behavior observed under ATRP conditions. The conventional radical system yields reactivity ratios of r₁ (2-VF) = 1.9 and r₂ (styrene) = 0.25, indicating that 2-VF is strongly favored for incorporation relative to styrene, with a pronounced tendency toward 2-VF–2-VF diad formation [1]. In contrast, under ATRP conditions catalyzed by Cu(I)-PMDETA, the reactivity ratios shift to rₛ (styrene) = 1.21–1.30 and r_VF (2-VF) = 0.98–1.10, reflecting quasi-ideal, nearly statistical copolymerization with a product rₛ·r_VF of approximately 1.3–1.6 [2]. The Q-e values derived for 2-VF are Q = 2.0 and e = 0.0, which differ from styrene's Q = 1.0 and e = −0.8, underscoring the distinct electronic character of the furan-vinyl conjugated system [1]. These divergent reactivity profiles necessitate careful selection of polymerization methodology and comonomer composition—a procurement decision that cannot be satisfied by substituting styrene or other vinyl monomers.
| Evidence Dimension | Radical copolymerization reactivity ratios with styrene |
|---|---|
| Target Compound Data | r₁ (2-VF) = 1.9; Q = 2.0; e = 0.0 |
| Comparator Or Baseline | Styrene: r₂ = 0.25; Q = 1.0; e = −0.8 |
| Quantified Difference | 2-VF reactivity ratio 7.6× higher than styrene in conventional radical copolymerization; Q value 2× higher; e value shift of +0.8 |
| Conditions | Conventional radical copolymerization at 70°C, AIBN initiator; bulk or solution |
Why This Matters
The 7.6-fold higher reactivity ratio indicates 2-ethenylfuran will be preferentially consumed and non-uniformly incorporated in conventional radical copolymerization with styrene, requiring controlled polymerization methods (ATRP) for homogeneous copolymer composition—a critical procurement consideration for applications demanding uniform functional group distribution.
- [1] Aso, C.; Kunitake, T.; Tanaka, Y. Polymerization of Vinyl Compounds with Heterocyclic Groups I. Radical Polymerization of 2-Vinylfuran. Kobunshi Kagaku 1964, 21 (230), 373–377. View Source
- [2] Ortega Sánchez, S.; Capacchione, C.; Grassi, A. ATR Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules 2014, 47 (20), 7129–7137. View Source
